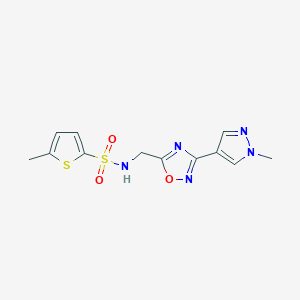

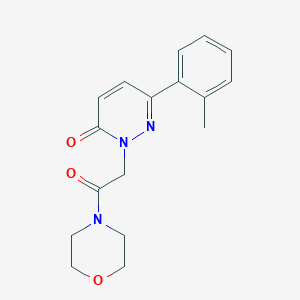

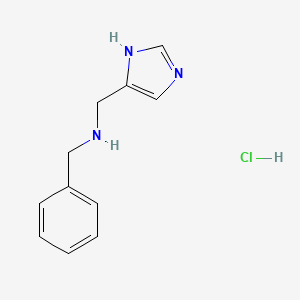

![molecular formula C15H16O4 B2845877 5-[(2,3,5-Trimethylphenoxy)methyl]furan-2-carboxylic acid CAS No. 860790-42-7](/img/structure/B2845877.png)

5-[(2,3,5-Trimethylphenoxy)methyl]furan-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of furanic compounds, including 5-[(2,3,5-Trimethylphenoxy)methyl]furan-2-carboxylic acid, is an important branch of green and sustainable chemistry . The synthesis of these compounds often starts with naturally occurring carbohydrates, resulting in bio-derived furanics . Various methods for the synthesis of chiral furans have been reported, such as the direct reaction of methyl furoate with peracetylated ribofuranose in the presence of a Lewis acid .Applications De Recherche Scientifique

Oxidation and Reduction Studies

Furan compounds, including derivatives of furan carboxylic acids, have been studied for their chemical properties, such as oxidation and reduction reactions. For example, the oxidation and reduction behaviors of 5-hydroxy-2-methylnaphtho[1,2-b]furan have been explored, highlighting the chemical reactivity of furan derivatives in producing ortho-quinone and other reduced forms (Cameron & Hildyard, 1967).

Synthesis of Anilines via Diels−Alder Reaction

The Diels−Alder reaction of 2-amino-substituted furans, including furancarboxylic acid derivatives, demonstrates a method for preparing substituted anilines. This approach is significant for synthesizing polysubstituted anilines with high regioselectivity, beneficial in pharmaceutical and material science applications (Padwa et al., 1997).

Enzymatic Oxidation to Produce Biobased Polymers

Furan-2,5-dicarboxylic acid (FDCA) is a critical biobased platform chemical for polymer production, synthesized via the oxidation of related furan compounds like 5-hydroxymethylfurfural. Enzymatic oxidation offers a sustainable route to produce FDCA, highlighting the application of furan derivatives in developing biodegradable polymers (Dijkman et al., 2014).

Controlled Synthesis for Pharmaceutical and Polymer Industries

Furan carboxylic acids serve as biobased building blocks in pharmaceuticals and polymers. Research on dual-enzyme cascade systems for the synthesis of furan carboxylic acids, including 5-formyl-2-furancarboxylic acid (FFCA) and FDCA from 5-hydroxymethylfurfural, underscores their importance in creating high-value chemical products (Jia et al., 2019).

Antimicrobial and Anti-Tobacco Mosaic Virus Activities

Furan-2-carboxylic acid derivatives extracted from natural sources, such as the roots and leaves of Nicotiana tabacum, have demonstrated bioactivities, including anti-tobacco mosaic virus and antimicrobial effects. These findings suggest the potential use of furan carboxylic acids in agriculture and medicine to protect plants and combat pathogens (Wu et al., 2018).

Propriétés

IUPAC Name |

5-[(2,3,5-trimethylphenoxy)methyl]furan-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O4/c1-9-6-10(2)11(3)14(7-9)18-8-12-4-5-13(19-12)15(16)17/h4-7H,8H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPTSREUCCLNRGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OCC2=CC=C(O2)C(=O)O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(2,3,5-Trimethylphenoxy)methyl]furan-2-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

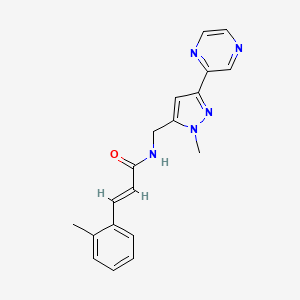

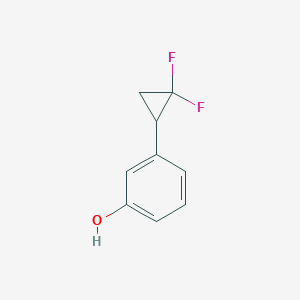

![3,4-difluoro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2845800.png)

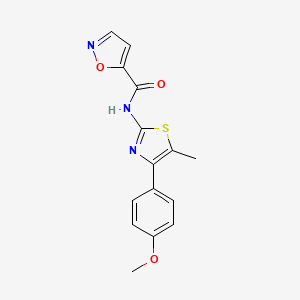

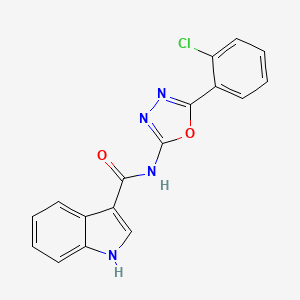

![5-benzyl-4-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde O-(3-chlorobenzyl)oxime](/img/structure/B2845801.png)

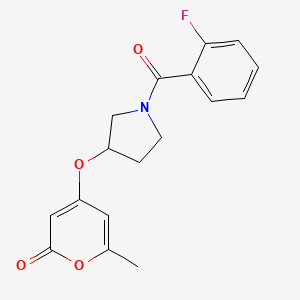

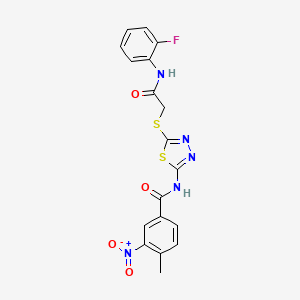

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(9H-xanthen-9-yl)methanone](/img/structure/B2845802.png)

![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(2-methoxy-5-methylphenyl)oxalamide](/img/structure/B2845804.png)

![N-(4-methoxyphenyl)-2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2845813.png)